Isogarciniaxanthone E
Overview
Description
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is a member of the xanthone family, characterized by its unique structure of hydroxy groups at positions 3, 4, 6, and 8, and prenyl groups at positions 1, 2, and 5. This compound is isolated from the plant Garcinia xanthochymus and is known for its ability to enhance nerve growth factor-mediated neurite outgrowth in PC12D cells .
Mechanism of Action
Target of Action
The primary target of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is the nerve growth factor (NGF) . NGF is a critical protein that helps in the growth, maintenance, and survival of certain nerve cells, including neurons .
Mode of Action
This compound interacts with its target, the nerve growth factor, by enhancing NGF-mediated neurite outgrowth in PC12D cells . This means it promotes the extension of neurites, which are projections from the cell body of a neuron, leading to the formation of new synapses and strengthening of existing ones .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of nerve growth factor-mediated neurite outgrowth . This suggests that the compound could potentially contribute to neuronal development and the strengthening of neural networks.
Biochemical Analysis
Biochemical Properties
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to stimulate the effect of nerve growth factor, which is crucial for the growth, maintenance, and survival of certain target neurons .
Cellular Effects
The compound exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing nerve growth factor-mediated neurite outgrowth in PC12D cells . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone involves several steps, starting from simpler xanthone derivatives. The key steps include the introduction of hydroxy groups and prenyl groups at specific positions on the xanthone core. Typical reagents used in these reactions include hydroxy-protecting groups, prenyl bromide, and strong bases like potassium carbonate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity of its applications. methods involving biotechnological approaches, such as the use of plant cell cultures from Garcinia xanthochymus, have been explored to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex xanthone derivatives.
Biology: Studied for its role in enhancing nerve growth factor-mediated neurite outgrowth.
Medicine: Investigated for its potential neuroprotective effects and its ability to stimulate nerve growth.
Industry: Explored for its potential use in developing new pharmaceuticals and biotechnological products
Comparison with Similar Compounds
Similar Compounds
Mangiferin: 1,3,6,7-Tetrahydroxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)xanthen-9-one.
Garciniaxanthone E: Another prenylated xanthone isolated from Garcinia xanthochymus.
Uniqueness
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone is unique due to its specific arrangement of hydroxy and prenyl groups, which confer distinct biological activities, particularly its ability to enhance nerve growth factor-mediated neurite outgrowth .
Properties
IUPAC Name |
3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRYXGQWSJKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?
A1: Research indicates that 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, at a concentration of 3 µM, exhibits neurotrophic activity by significantly enhancing neurite outgrowth in PC12D cells mediated by nerve growth factor (NGF). [] This suggests potential applications in research related to neurodegenerative disorders.
Q2: What is the structural characterization of 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone?
A2: While the provided research papers do not explicitly state the molecular formula and weight, they confirm its identification as a new prenylated xanthone. [] The structure was elucidated using spectroscopic analyses, including techniques like NMR and mass spectrometry.
Q3: Are there other xanthones isolated from Garcinia xanthochymus that exhibit similar biological activity?
A3: Yes, along with 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, another xanthone, Garciniaxanthone E, was isolated from Garcinia xanthochymus. [] This compound also demonstrated enhancement of NGF-mediated neurite outgrowth in PC12D cells, albeit at a higher concentration (10 µM) compared to the former. [] This finding highlights the potential of Garcinia xanthochymus as a source of bioactive xanthones for further investigation.
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